molecular formula C16H24N2O5 B4921482 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide

Cat. No. B4921482
M. Wt: 324.37 g/mol
InChI Key: YHFDAYMDEKETMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of the endocannabinoid anandamide, which is involved in various physiological processes such as pain modulation, appetite regulation, and mood regulation. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide works by inhibiting FAAH, which leads to an increase in the levels of anandamide in the brain and other tissues. Anandamide is an endocannabinoid that binds to the cannabinoid receptors in the brain, which are involved in various physiological processes such as pain modulation, appetite regulation, and mood regulation. By increasing the levels of anandamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide enhances the activity of the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide has been shown to increase the levels of anandamide in the brain and other tissues, which leads to enhanced activity of the endocannabinoid system. This, in turn, has been shown to have various effects on physiological processes such as pain modulation, appetite regulation, and mood regulation. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have relatively low toxicity in animal studies. However, there are also some limitations to using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide in lab experiments. Its effects may be influenced by factors such as the dose, route of administration, and the species being studied. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide. One area of interest is its potential therapeutic applications in various diseases, including anxiety, depression, and pain. Further studies are needed to determine the optimal dose, route of administration, and safety profile of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide in humans. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and neuroprotective effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide can be synthesized by a multistep process involving the reaction of 3,4-dimethoxyphenylacetonitrile with 3-methoxypropylamine, followed by the reduction of the resulting imine with sodium borohydride. The product is then reacted with ethyl chloroformate to form the final compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide has been studied extensively for its potential therapeutic applications in various diseases, including anxiety, depression, and pain. It has also been shown to have anti-inflammatory and neuroprotective effects. In preclinical studies, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide has been shown to reduce anxiety-like behavior in rodents and to enhance the analgesic effects of opioids. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-21-10-4-8-17-15(19)16(20)18-9-7-12-5-6-13(22-2)14(11-12)23-3/h5-6,11H,4,7-10H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFDAYMDEKETMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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